N-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]-2,4-dimethylaniline
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Overview
Description
(E)-N-(2,4-DIMETHYLPHENYL)-1-(3-METHOXY-4-PROPOXYPHENYL)METHANIMINE is an organic compound belonging to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a methoxy group and a propoxy group attached to the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2,4-DIMETHYLPHENYL)-1-(3-METHOXY-4-PROPOXYPHENYL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of solvents that enhance the reaction rate.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the imine bond can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(E)-N-(2,4-DIMETHYLPHENYL)-1-(3-METHOXY-4-PROPOXYPHENYL)METHANIMINE has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(2,4-DIMETHYLPHENYL)-1-(3-METHOXY-4-PROPOXYPHENYL)METHANIMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and propoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
- (E)-N-(2,4-DIMETHYLPHENYL)-1-(3-METHOXY-4-ETHOXYPHENYL)METHANIMINE
- (E)-N-(2,4-DIMETHYLPHENYL)-1-(3-METHOXY-4-BUTOXYPHENYL)METHANIMINE
Comparison:
- Structural Differences: The length and nature of the alkoxy group (propoxy, ethoxy, butoxy) can affect the compound’s physical and chemical properties.
- Reactivity: Variations in the alkoxy group can influence the compound’s reactivity in chemical reactions.
- Applications: While similar compounds may have overlapping applications, specific properties such as solubility and binding affinity can make (E)-N-(2,4-DIMETHYLPHENYL)-1-(3-METHOXY-4-PROPOXYPHENYL)METHANIMINE unique for certain uses.
Properties
Molecular Formula |
C19H23NO2 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(3-methoxy-4-propoxyphenyl)methanimine |
InChI |
InChI=1S/C19H23NO2/c1-5-10-22-18-9-7-16(12-19(18)21-4)13-20-17-8-6-14(2)11-15(17)3/h6-9,11-13H,5,10H2,1-4H3 |
InChI Key |
VHMZGBLEEVWXLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NC2=C(C=C(C=C2)C)C)OC |
Origin of Product |
United States |
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